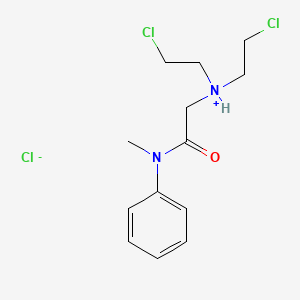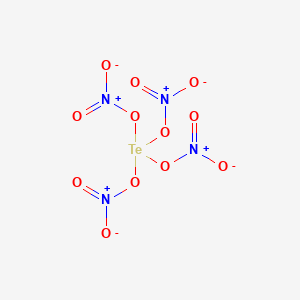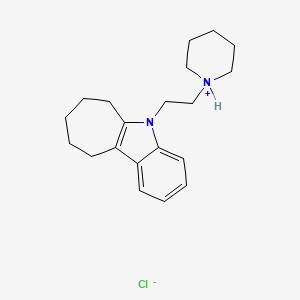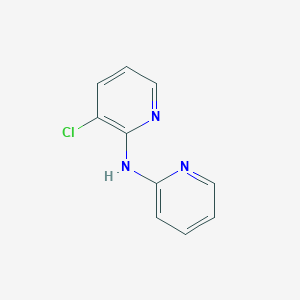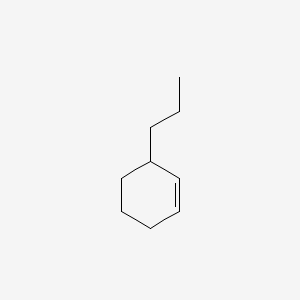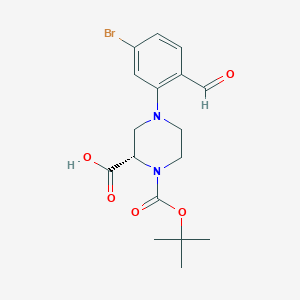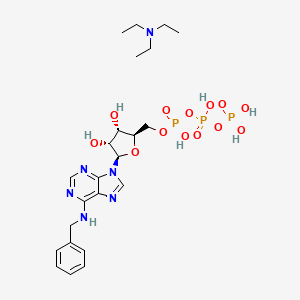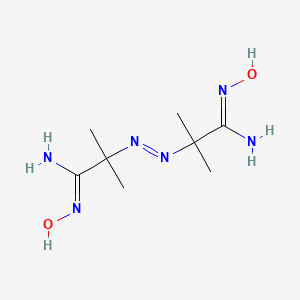
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core, a pyrrolidine ring, and a tetrahydrofurfuryl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyrrolidine ring and the tetrahydrofurfuryl group. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoan parasites.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Pyrrolidinoethyl)-1-naphthylamine: Shares a similar naphthalene core but lacks the tetrahydrofurfuryl group.
Beta-tetrahydrofurfuryl-1-naphthalenepropylamine: Contains the naphthalene and tetrahydrofurfuryl groups but lacks the pyrrolidine ring.
Uniqueness
N-(2-Pyrrolidinoethyl)-beta-tetrahydrofurfuryl-1-naphthalenepropylamine bioxalate is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
10537-02-7 |
|---|---|
Molekularformel |
C28H38N2O9 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propyl]-(2-pyrrolidin-1-ium-1-ylethyl)azanium |
InChI |
InChI=1S/C24H34N2O.2C2H2O4/c1-2-11-24-21(7-1)8-5-9-22(24)17-20(18-23-10-6-16-27-23)19-25-12-15-26-13-3-4-14-26;2*3-1(4)2(5)6/h1-2,5,7-9,11,20,23,25H,3-4,6,10,12-19H2;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
FXRWIXRTORQBIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](C1)CC[NH2+]CC(CC2CCCO2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

